TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE
CAS No.: 149354-10-9
Cat. No.: VC4177214
Molecular Formula: C15H21NO3
Molecular Weight: 263.337
* For research use only. Not for human or veterinary use.
![TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE - 149354-10-9](/images/structure/VC4177214.png)
Specification
CAS No. | 149354-10-9 |
---|---|
Molecular Formula | C15H21NO3 |
Molecular Weight | 263.337 |
IUPAC Name | tert-butyl 7-hydroxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
Standard InChI | InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-6-11-4-5-13(17)10-12(11)7-9-16/h4-5,10,17H,6-9H2,1-3H3 |
Standard InChI Key | CUVFQINKSGIQML-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a benzene ring fused to a partially saturated azepine ring. The azepine moiety exists in a 4,5-dihydro configuration, reducing ring strain while maintaining conformational flexibility. The tertiary butyl carbamate group at position 3 and the hydroxyl group at position 7 introduce steric and electronic modulation, influencing reactivity and solubility .
Key Physicochemical Parameters
The following table summarizes critical physicochemical data derived from experimental and computational analyses:
The tertiary butyl group enhances lipid solubility (), suggesting moderate membrane permeability, while the hydroxyl group enables hydrogen bonding, potentially aiding crystallinity .
Synthetic Methodologies
Nickel-Catalyzed Cascade Cyclization
A landmark approach employs a nickel(II) chloride and tetrahydroxydiboron () cocatalyst system to construct the benzazepine core . This method facilitates a radical-mediated cascade reaction between N-alkyl anilines and ethyl bromodifluoroacetate, achieving cyclization via a proposed mechanism involving:
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Single-Electron Transfer (SET): Ni(II) activates the C–Br bond, generating a difluoroalkyl radical.
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Radical Addition: The radical adds to the aniline’s benzene ring, forming a cyclohexadienyl intermediate.
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Reductive Elimination: Nickel-mediated C–N bond formation completes the azepine ring .
This method produced 30 derivatives with yields up to 89%, demonstrating broad substrate tolerance, including electron-deficient and sterically hindered aromatics .
Azide Rearrangement Strategy
An alternative route utilizes ortho-arylmethylbenzyl azides as precursors, undergoing thermal or acid-catalyzed rearrangement to form the benzazepine skeleton . For example, heating 2-azidomethyl-1,3-diphenylpropane-1,3-diol in toluene at 110°C yielded a 76% conversion to the target scaffold. This method’s mild conditions avoid transition metals, making it advantageous for sensitive substrates .
Future Directions
Targeted Derivative Synthesis
Introducing electron-withdrawing groups (e.g., fluorine) at position 7 could enhance metabolic stability. Parallel synthesis campaigns using combinatorial libraries may identify high-affinity ligands for serotonin or dopamine receptors.
Mechanistic Elucidation
Advanced spectroscopic techniques (e.g., in situ NMR) could clarify the nickel-catalyzed cyclization mechanism, particularly the role of tetrahydroxydiboron in radical stabilization .
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